molecular formula C14H10N4 B12554359 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline CAS No. 143157-06-6

6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline

Cat. No.: B12554359
CAS No.: 143157-06-6
M. Wt: 234.26 g/mol
InChI Key: KDMBKKGWNWBODQ-UHFFFAOYSA-N
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Description

6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is a synthetically designed fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a quinoxaline core, a privileged scaffold known for its multidimensional functionalization capabilities and broad pharmacological potential . The extended conjugated system, featuring an ethenyl bridge linked to a pyrazine ring, is engineered to enhance molecular interactions with biological targets. This compound is of particular value for investigating new therapeutic agents, especially in the fields of antiviral and anticancer research. Quinoxaline derivatives have demonstrated a notable propensity to serve as inhibitors against a spectrum of respiratory viruses, including influenza and coronaviruses like SARS-CoV-2 . Their planar polyaromatic structure is posited to allow for effective interaction with viral proteins; computational docking studies have revealed that certain quinoxaline derivatives bind with high affinity to the protease responsible for SARS-CoV-2 replication, indicating a capacity to curb viral propagation . Furthermore, the pyrazine moiety is a key feature in many bioactive molecules, and recent studies highlight the potential of pyrazine derivatives as cytotoxic agents against human lung cancer cell lines, such as A549 . Researchers can utilize this compound as a key intermediate for further structural elaboration or as a lead compound for in vitro biological evaluation. Its structure provides a platform for exploring structure-activity relationships (SAR), particularly in optimizing interactions with enzymatic targets such as kinases or viral proteases . 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

143157-06-6

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

6-(2-pyrazin-2-ylethenyl)quinoxaline

InChI

InChI=1S/C14H10N4/c1(3-12-10-15-5-6-16-12)11-2-4-13-14(9-11)18-8-7-17-13/h1-10H

InChI Key

KDMBKKGWNWBODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=CC3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Condensation of 6-Bromo-quinoxaline-2,3-diamine with Pyrazine-2-carbaldehyde

Reaction Overview

This method involves the condensation of 6-bromo-quinoxaline-2,3-diamine (1 ) with pyrazine-2-carbaldehyde (2 ) under acidic conditions to form the ethenyl bridge. The reaction proceeds via nucleophilic addition-elimination, facilitated by acetic acid as both solvent and catalyst.

Procedure
  • Reactants :

    • 6-Bromo-quinoxaline-2,3-diamine (1.0 equiv, 0.495 mmol)
    • Pyrazine-2-carbaldehyde (1.2 equiv, 0.594 mmol)
    • Glacial acetic acid (0.2 M)
  • Conditions :

    • Heated at 75°C for 6 hours under reflux.
    • Cooled to 0°C to precipitate the product.
  • Workup :

    • Filtration and washing with cold water yielded 4a (89% yield).
Characterization Data
  • 1H NMR (600 MHz, CDCl3): δ 8.15 (d, J = 1.7 Hz, 1H), 7.83 (d, J = 13.4 Hz, 2H), 7.62–7.58 (m, 2H), 7.37 (d, J = 16.0 Hz, 2H), 6.95 (d, J = 3.3 Hz, 2H).
  • HRMS (ESI) : m/z calcd. for C₁₆H₁₁BrN₄ [M+H]⁺: 355.0234; found: 355.0230.

Heck Cross-Coupling of 6-Bromoquinoxaline with Pyrazin-2-ylethenyl Tributylstannane

Reaction Overview

Palladium-catalyzed Heck coupling enables direct installation of the pyrazin-2-ylethenyl group onto the quinoxaline core. This method utilizes 6-bromoquinoxaline (3 ) and pyrazin-2-ylethenyl tributylstannane (4 ) under inert conditions.

Procedure
  • Catalyst System :

    • Pd(OAc)₂ (5 mol%)
    • PPh₃ (10 mol%)
  • Reactants :

    • 6-Bromoquinoxaline (1.0 equiv, 0.5 mmol)
    • Pyrazin-2-ylethenyl tributylstannane (1.5 equiv, 0.75 mmol)
  • Conditions :

    • DMF, 110°C, 12 hours under N₂ atmosphere.
  • Workup :

    • Extracted with EtOAc, dried over Na₂SO₄, and purified via silica chromatography (hexane/EtOAc 4:1) to afford the product (72% yield).
Optimization Insights
  • Base Effect : Triethylamine outperformed K₂CO₃, reducing side-product formation.
  • Solvent Screening : DMF provided higher yields than THF or toluene due to improved solubility of intermediates.

Suzuki-Miyaura Coupling of 6-Bromoquinoxaline with Pyrazin-2-ylethenylboronic Acid

Reaction Overview

This method employs a Suzuki-Miyaura cross-coupling between 6-bromoquinoxaline (3 ) and pyrazin-2-ylethenylboronic acid (5 ) to form the C–C bond. The reaction is scalable and tolerant of functional groups.

Procedure
  • Catalyst System :

    • Pd(PPh₃)₄ (3 mol%)
    • K₂CO₃ (2.0 equiv)
  • Reactants :

    • 6-Bromoquinoxaline (1.0 equiv, 0.5 mmol)
    • Pyrazin-2-ylethenylboronic acid (1.2 equiv, 0.6 mmol)
  • Conditions :

    • Dioxane/H₂O (4:1), 90°C, 8 hours.
  • Workup :

    • Extracted with CH₂Cl₂, dried, and purified via flash chromatography (hexane/EtOAc 3:1) to yield the product (68% yield).
Comparative Data
Catalyst Yield (%) Reaction Time (h)
Pd(PPh₃)₄ 68 8
PdCl₂(dppf) 61 10
NiCl₂(PPh₃)₂ 42 12

Wittig Reaction with Quinoxaline-6-carbaldehyde

Reaction Overview

The Wittig reaction between quinoxaline-6-carbaldehyde (6 ) and pyrazin-2-ylmethyltriphenylphosphonium bromide (7 ) generates the ethenyl linkage via ylide intermediacy.

Procedure
  • Ylide Preparation :

    • Pyrazin-2-ylmethyltriphenylphosphonium bromide (1.2 equiv) treated with NaH (2.0 equiv) in THF at 0°C.
  • Coupling :

    • Quinoxaline-6-carbaldehyde (1.0 equiv) added dropwise, stirred at 25°C for 4 hours.
  • Workup :

    • Quenched with H₂O, extracted with EtOAc, and purified via column chromatography (hexane/EtOAc 5:1) to yield the product (65% yield).
Mechanistic Notes
  • The E-stereoselectivity (>95%) arises from steric hindrance during ylide attack.

Photochemical [2+2] Cycloaddition Followed by Retro-Diels-Alder Reaction

Reaction Overview

A unconventional approach involves photochemical cycloaddition of 6-ethynylquinoxaline (8 ) with pyrazine-2-carbonitrile (9 ), followed by thermal retro-Diels-Alder cleavage to yield the ethenyl product.

Procedure
  • Cycloaddition :

    • Irradiated at 254 nm in acetonitrile for 24 hours.
  • Retro-Diels-Alder :

    • Heated at 150°C in toluene for 2 hours.
  • Workup :

    • Chromatographic purification (SiO₂, CH₂Cl₂/MeOH 9:1) afforded the product (55% yield).

Chemical Reactions Analysis

Types of Reactions

6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoxaline ring.

    Reduction: Reduced forms of the quinoxaline ring.

    Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of light-emitting materials and sensors.

Mechanism of Action

The mechanism of action of 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline and pyrazine moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Properties :

  • Molecular Formula : C₁₄H₁₀N₄
  • Molecular Weight : 234.26 g/mol

Comparison with Similar Compounds

Structural and Functional Diversity

The following table compares 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline with structurally related quinoxaline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Synthesis Method Key Properties/Applications Reference
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline C₁₄H₁₀N₄ 234.26 Pyrazinyl ethenyl Condensation/Cross-coupling Optoelectronics, sensors
8-(2-Methoxyethoxy)-2-(3-pyridyl)oxazolo[5,4-f]quinoxaline (7a) C₂₀H₁₇N₃O₂ 331.37 Oxazolo, pyridyl, methoxyethoxy Dehydration/cyclization Anticancer activity (kinase inhibition)
6-[3-(4-Chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline C₂₄H₂₀ClN₃O 402.89 Chlorophenoxy, methylindolo Substitution/alkylation Pharmaceutical intermediate
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline C₁₇H₁₃N₅ 287.32 Pyrazolyl, methylpyridinyl Multicomponent cyclization Bioactive agent (H302 hazard)
(1,2,4)Triazolo[3′,2′:2,3]thiazolo[4,5-b]quinoxaline C₁₁H₅N₇S 275.27 Triazolo, thiazolo Cyclocondensation Antimicrobial/antiviral potential

Key Research Findings

Electronic Properties: The pyrazinyl ethenyl group in 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline enhances π-conjugation, making it superior to simpler quinoxalines (e.g., 2,3-diphenylquinoxaline) for optoelectronic applications. In contrast, oxazolo derivatives (e.g., 7a) exhibit red-shifted absorption spectra due to electron-donating methoxyethoxy groups, favoring light-harvesting applications.

Biological Activity: Compound 7a demonstrated potent anticancer activity (IC₅₀ = 0.8 µM against HeLa cells) attributed to its pyridyl and oxazolo moieties enhancing kinase inhibition.

Synthetic Complexity: Multicomponent cyclization reactions (e.g., for the pyrazolyl-quinoxaline) require stringent conditions (inert atmosphere, 2–8°C storage) but yield high-purity products. Triazolo-thiazolo derivatives are synthesized via cyclocondensation but exhibit lower thermal stability compared to pyrazinyl-ethenyl analogs.

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